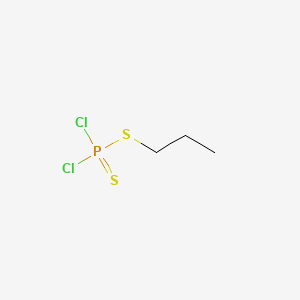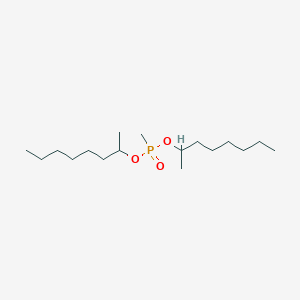
Phosphorodichloridodithioic acid, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorodichloridodithioic acid, propyl ester is synthesized by reacting phosphorus trichloride with propyl mercaptan in the presence of iodine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus trichloride and propyl mercaptan are combined under specific temperature and pressure conditions. The presence of iodine as a catalyst facilitates the reaction, leading to the formation of the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorodichloridodithioic acid, propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols or thiols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various organophosphorus derivatives
Applications De Recherche Scientifique
Phosphorodichloridodithioic acid, propyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds, which are important in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of pesticides and other agrochemicals, contributing to agricultural productivity
Mécanisme D'action
The mechanism of action of phosphorodichloridodithioic acid, propyl ester involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Phosphorodichloridodithioic acid, propyl ester can be compared with other similar compounds, such as:
- Phosphorodichloridodithioic acid, ethyl ester
- Phosphorodichloridodithioic acid, butyl ester
- Phosphorodichloridodithioic acid, isopropyl ester
Uniqueness: this compound is unique due to its specific alkyl group (propyl), which influences its reactivity and properties. The propyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its ethyl, butyl, and isopropyl counterparts .
Propriétés
Numéro CAS |
5390-61-4 |
|---|---|
Formule moléculaire |
C3H7Cl2PS2 |
Poids moléculaire |
209.1 g/mol |
Nom IUPAC |
dichloro-propylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H7Cl2PS2/c1-2-3-8-6(4,5)7/h2-3H2,1H3 |
Clé InChI |
LYNQYRBGWINIFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCSP(=S)(Cl)Cl |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)

![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)




![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)

